molecular formula C13H17N3S B1490986 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2098131-28-1

2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1490986
CAS RN: 2098131-28-1
M. Wt: 247.36 g/mol
InChI Key: GESCNPUHXUXLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine (hereinafter referred to as “2-CMPT”) is a synthetic compound with a variety of applications in scientific research.

Scientific Research Applications

2-CMPT has a variety of applications in scientific research, including the study of drug metabolism and pharmacokinetics, the study of the effects of drugs on the central nervous system, and the study of drug-protein interactions. In particular, 2-CMPT has been used to study the metabolism of certain drugs, including mexiletine, diazepam, and triazolam. It has also been used to study the pharmacokinetics of certain drugs, such as phenytoin, carbamazepine, and flurazepam.

Mechanism of Action

The mechanism of action of 2-CMPT involves the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Specifically, 2-CMPT has been found to inhibit the activity of CYP2C19, CYP2D6, and CYP3A4. In addition, 2-CMPT has been found to interact with other enzymes, including CYP2C9, CYP2C8, and CYP2E1.
Biochemical and Physiological Effects
2-CMPT has been found to have a variety of biochemical and physiological effects. In particular, 2-CMPT has been found to affect the pharmacokinetics of certain drugs, including mexiletine, diazepam, and triazolam. In addition, 2-CMPT has been found to affect the metabolism of certain drugs, including phenytoin, carbamazepine, and flurazepam. Furthermore, 2-CMPT has been found to have a variety of effects on the central nervous system, including an increase in the production of serotonin, a decrease in the production of dopamine, and an increase in the activity of the GABA receptor.

Advantages and Limitations for Lab Experiments

The use of 2-CMPT in laboratory experiments has a number of advantages. In particular, it is relatively easy to synthesize and is relatively stable in solution. Furthermore, it is relatively non-toxic and is relatively inexpensive. However, there are also a number of limitations to the use of 2-CMPT in laboratory experiments. In particular, it is relatively difficult to purify and may be subject to degradation in certain conditions. In addition, it is not very soluble in water and may not be suitable for certain types of experiments.

Future Directions

There are a number of potential future directions for research involving 2-CMPT. In particular, further research is needed to better understand the mechanism of action of 2-CMPT and its effects on the pharmacokinetics and metabolism of drugs. In addition, further research is needed to better understand the biochemical and physiological effects of 2-CMPT and its potential therapeutic uses. Furthermore, further research is needed to better understand the advantages and limitations of 2-CMPT for laboratory experiments. Finally, further research is needed to better understand the potential toxicity of 2-CMPT and its potential side effects.

properties

IUPAC Name

2-[1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-6-5-11-9-16(8-10-3-4-10)15-13(11)12-2-1-7-17-12/h1-2,7,9-10H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESCNPUHXUXLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CS3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

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